Hydrogen-Bond Acceptor Capacity: 2-Oxopyrrolidinone Carbonyl Confers a Third HBA Site Absent in the Fully Reduced Pyrrolidine Analog
The target compound possesses three hydrogen-bond acceptor (HBA) sites—the carboxylic acid carbonyl, the carboxylic acid hydroxyl oxygen, and the 2-oxopyrrolidinone ring carbonyl—yielding an HBA count of 3 . Its closest reduced analog, 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5), replaces the lactam carbonyl with a methylene group (C₁₂H₁₅NO₂ vs. C₁₂H₁₃NO₃), reducing the HBA count to 2 . This loss of one HBA site directly impacts the compound's capacity to engage in hydrogen-bonding networks with biological targets, as the 2-pyrrolidinone carbonyl oxygen is a key pharmacophoric element in validated neurological agents such as levetiracetam and brivaracetam [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | HBA = 3 (carboxylic acid O atoms + 2-oxopyrrolidinone carbonyl O) |
| Comparator Or Baseline | 4-(Pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5): HBA = 2 (carboxylic acid O atoms only; pyrrolidine ring has no carbonyl) |
| Quantified Difference | ΔHBA = +1 (50% more HBA sites in target compound) |
| Conditions | Calculated from chemical structure; HBA count per standard Lipinski rule definitions |
Why This Matters
For researchers developing target-directed probes or inhibitors, the additional HBA site provides an extra anchoring point for molecular recognition that the reduced analog cannot replicate, making the target compound the appropriate choice when a carbonyl-mediated hydrogen bond is required by the pharmacophore model.
- [1] Differding E, Kenda B, Lallemand B, et al. 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US Patent 6,784,197 B2. August 31, 2004. (Establishes the 2-oxopyrrolidine pharmacophore for neurological indications.) View Source
